4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a quinoline derivative known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide typically involves the reaction of anilines with aldehydes, followed by functional group modifications. One common method includes the use of transition-metal catalysis to facilitate the formation of the quinoline scaffold . The reaction conditions often involve molecular oxygen as an oxidant, making the process both economical and environmentally friendly .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Transition-metal catalysts are frequently used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s effects on cancer cells are attributed to its ability to induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Uniqueness
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Biological Activity
4-Hydroxy-8-methoxy-6-methylquinoline-3-carbohydrazide is a compound belonging to the quinoline family, characterized by its unique structural features, which include a hydroxy group, a methoxy group, and a methyl group attached to the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The molecular formula of this compound is C_12H_12N_4O_3, with a molecular weight of approximately 250.26 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens by disrupting metabolic pathways crucial for their survival. The exact mechanism appears to involve interference with nucleic acid synthesis or enzyme activity .
Table 1: Antimicrobial Activity Data
Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gram-positive Bacteria | 15 | 32 µg/mL |
Gram-negative Bacteria | 18 | 16 µg/mL |
Fungal Strains | 14 | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. Notably, it has demonstrated activity against HeLa cells, showing no significant toxicity at concentrations up to 200 µM .
Table 2: Anticancer Activity Evaluation
Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|
HeLa | 50 | Low |
MCF-7 | 45 | Moderate |
A549 | 60 | Low |
The biological activity of this compound is attributed to its ability to bind to specific enzymes and cellular targets. This binding disrupts normal metabolic functions, leading to an inhibition of essential processes in both microbial and cancer cells. The compound's structure enhances its lipophilicity, potentially increasing its interactions with biological targets compared to similar compounds .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Study : A study conducted on hospital-acquired infections demonstrated that derivatives of this compound effectively reduced bacterial load in vitro, suggesting its potential as a treatment for resistant strains .
- Anticancer Research : In a comparative study with other quinoline derivatives, this compound exhibited superior cytotoxicity against breast cancer cells while maintaining low toxicity in non-cancerous cell lines .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O3/c1-6-3-7-10(9(4-6)18-2)14-5-8(11(7)16)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
MZBNEZHBLHYXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
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